![molecular formula C6H9IO2 B13586323 1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-2,5-dioxabicyclo[221]heptane is a chemical compound with the molecular formula C7H11IO It is a derivative of 7-oxabicyclo[221]heptane, a bicyclic structure that is often used in various chemical reactions due to its unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane typically involves the iodoetherification of 7-oxabicyclo[2.2.1]heptane derivatives. One common method is the reaction of 7-oxabicyclo[2.2.1]heptane with N-iodosuccinimide (NIS) in acetonitrile. This reaction proceeds under mild conditions and results in the formation of the desired iodomethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions under specific conditions, leading to the formation of linear or other cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce iodinated alcohols or ketones.
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or diagnostic agents.
Mecanismo De Acción
The mechanism of action of 1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane involves its reactivity as an electrophile due to the presence of the iodomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to iodine, leading to the formation of new chemical bonds. The bicyclic structure also imparts strain, which can influence the reactivity and stability of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: Similar in structure but contains a bromine atom instead of iodine.
7-Oxabicyclo[2.2.1]heptane: The parent compound without the iodomethyl group.
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane: A closely related compound with slight structural variations.
Uniqueness
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is unique due to the presence of both the iodomethyl group and the bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C6H9IO2 |
|---|---|
Peso molecular |
240.04 g/mol |
Nombre IUPAC |
1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H9IO2/c7-3-6-1-5(2-9-6)8-4-6/h5H,1-4H2 |
Clave InChI |
QSRYJMRMNKOEJO-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC1(CO2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


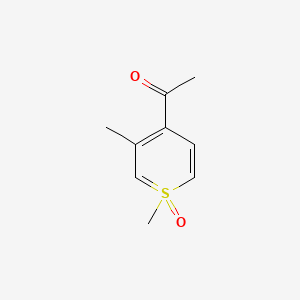
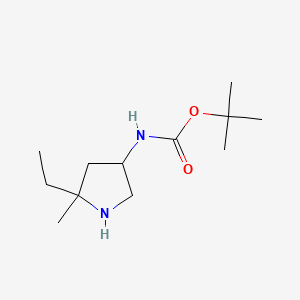
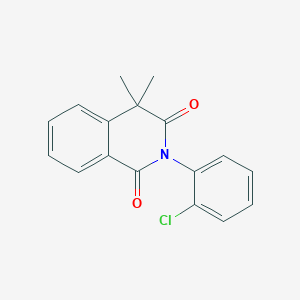
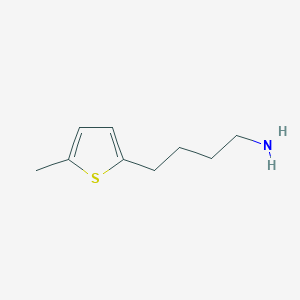

![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)

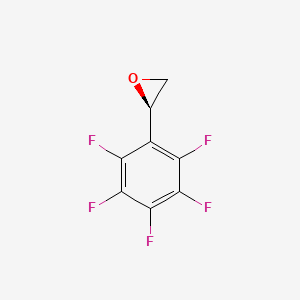
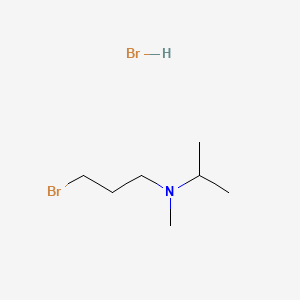
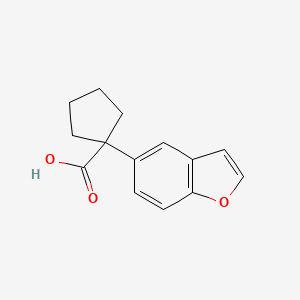
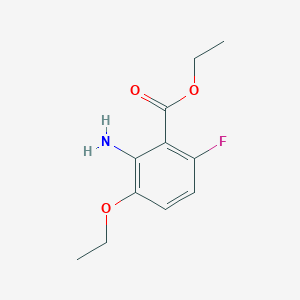
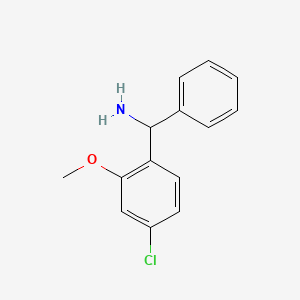
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
